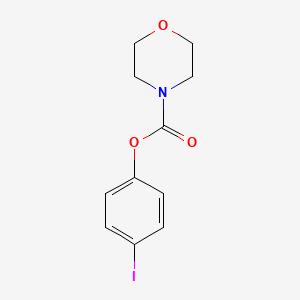

4-Iodophenyl morpholine-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12INO3 |

|---|---|

Molecular Weight |

333.12 g/mol |

IUPAC Name |

(4-iodophenyl) morpholine-4-carboxylate |

InChI |

InChI=1S/C11H12INO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |

InChI Key |

MEXFPDYWCZZMTG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Chemical Transformations

Modular Synthesis Approaches for 4-Iodophenyl morpholine-4-carboxylate

Modular synthesis allows for the independent preparation of key structural fragments—the iodinated phenol (B47542), the morpholine (B109124) ring, and the carbamate (B1207046) linker—followed by their strategic coupling. This approach offers flexibility and allows for the diversification of derivatives.

The introduction of an iodine atom onto the phenyl ring is a crucial step. Direct iodination of a pre-formed phenyl morpholine-4-carboxylate or iodination of a phenol precursor prior to carbamate formation are both viable routes.

Aromatic iodination is a form of electrophilic aromatic substitution where an iodine atom is attached to the aromatic ring. fiveable.me Unlike other halogens, iodine is relatively unreactive towards aromatic rings, often necessitating the use of an oxidizing agent to generate a more powerful electrophile, the iodonium (B1229267) ion (I+). jove.comorgoreview.com Common oxidizing systems include nitric acid, hydrogen peroxide, or copper salts in conjunction with molecular iodine (I₂). jove.comorgoreview.com For electron-rich arenes, selective oxidative iodination can be achieved using potassium iodide (KI) with hydrogen peroxide in the presence of a strong acid. organic-chemistry.org

Alternatively, hypervalent iodine reagents have emerged as effective iodinating agents. A notable method involves the palladium(II)-catalyzed ortho-C–H iodination of phenylcarbamates at room temperature. rsc.orgrsc.orgresearchgate.net This technique utilizes cyclic hypervalent iodine(III) reagents and demonstrates excellent regioselectivity, providing a direct route to ortho-iodinated phenol derivatives from accessible starting materials. rsc.orgrsc.org The carbamate group itself can act as a directing group, influencing the position of iodination. rsc.org Other methods for iodinating arenes include the use of N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid, which works well for methoxy- or methyl-substituted aromatic compounds. organic-chemistry.org

Table 1: Comparison of Aromatic Iodination Methods

| Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Oxidative Iodination | I₂ with an oxidizing agent (e.g., HNO₃, H₂O₂) | Generates a potent I⁺ electrophile; necessary for unreactive rings. | jove.comorgoreview.com |

| Pd-Catalyzed C-H Iodination | Pd(II) catalyst, cyclic hypervalent iodine(III) reagent | High regioselectivity for ortho-position on phenylcarbamates; mild, room temperature conditions. | rsc.orgrsc.orgresearchgate.net |

| N-Iodosuccinimide (NIS) | NIS, catalytic trifluoroacetic acid | Mild conditions, short reaction times, effective for activated rings. | organic-chemistry.org |

| KI/H₂O₂ | Potassium iodide, hydrogen peroxide, strong acid | Efficient for electron-rich arenes. | organic-chemistry.org |

The morpholine ring is a common motif in biologically active compounds due to its ability to improve pharmacokinetic properties. researchgate.net Its synthesis can be achieved through several established routes. A primary strategy involves the cyclization of vicinal amino alcohols or their derivatives. researchgate.net For instance, bis(2-hydroxyethyl)amines can be dehydrated by heating in the presence of agents like sulfuric acid or polyphosphoric acid to form the morpholine ring. researchgate.net

More modern and controlled syntheses include intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate to yield 1,4-oxazines (morpholines). organic-chemistry.org Another approach is the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which produces C-substituted morpholines with defined stereochemistry. organic-chemistry.org A simple, high-yield protocol converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. organic-chemistry.org

Once formed, the secondary amine of the morpholine ring is readily functionalized. For the synthesis of the target carbamate, morpholine can be reacted with a suitable acylating agent, such as 4-iodobenzoyl chloride, to form an amide linkage, as seen in the synthesis of 4-[(4-Iodophenyl)carbonyl]morpholine. chemicalbook.com For the carbamate linkage, morpholine would react with an activated carbonyl derivative of 4-iodophenol (B32979).

The phenyl-carbamate linkage is the cornerstone connecting the two main structural units. Carbamates are frequently synthesized via the reaction of an alcohol or phenol with an isocyanate. nih.gov In this context, 4-iodophenol could be reacted with morpholine-4-carbonyl chloride.

Classic methods for carbamate synthesis include the reaction of an amine with a chloroformate. nih.gov For the target molecule, this could involve the reaction of morpholine with 4-iodophenyl chloroformate. Phenyl chloroformate is added to a solution of the amine (morpholine) in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov

Another versatile approach is the oxidative cross-coupling of phenols with formamides. tandfonline.com For example, iron(II) bromide can catalyze the coupling of various phenol derivatives with N,N-dimethylformamide (DMF) using tert-butyl hydroperoxide (TBHP) as an oxidant to produce phenyl carbamates in moderate to good yields. tandfonline.com Metal-free methods have also been developed, such as reacting an amine with hydrazine (B178648) formate (B1220265) in the presence of iodine and TBHP, which proceeds through an alkoxycarbonyl radical intermediate. thieme-connect.com The Hofmann rearrangement of carboxamides using hypervalent iodine reagents like (tosylimino)phenyl-λ³-iodane (PhINTs) also provides a pathway to carbamates by generating an isocyanate intermediate that is subsequently trapped by an alcohol. organic-chemistry.orgnih.gov

Advanced Synthetic Techniques and Process Optimization

Process optimization focuses on improving yield, purity, and stereochemical control while minimizing environmental impact. Advanced techniques leverage stereoselective synthesis and transition metal catalysis to achieve these goals.

While this compound itself is achiral, the synthesis of chiral derivatives, where the morpholine ring is substituted, requires stereoselective methods. Such methods are crucial in medicinal chemistry, where enantiomers can have vastly different biological activities. nih.gov

A general strategy for the stereoselective synthesis of C-substituted morpholines utilizes an intramolecular reductive etherification reaction, which can produce cis-2,6-disubstituted morpholines with high diastereoselectivity (≥19:1 dr). acs.org The stereochemical outcome is dictated by the conformational stability of an oxocarbenium ion intermediate. acs.org Polymer-supported synthesis offers another route, starting from immobilized amino acids like serine or threonine. nih.govacs.org This solid-phase approach allows for the stereoselective formation of morpholine-3-carboxylic acid derivatives by including a reducing agent like triethylsilane (TES) in the cleavage cocktail. nih.govacs.org Furthermore, rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines using a chiral SKP ligand provides access to enantioenriched 2-substituted morpholines with high yields and enantiomeric excesses (up to 99% yield, 92% ee). thieme-connect.com

Table 2: Selected Stereoselective Syntheses of Morpholine Derivatives

| Method | Starting Materials | Key Reagents/Catalysts | Stereochemical Outcome | Citations |

|---|---|---|---|---|

| Intramolecular Reductive Etherification | N-tosylamino alcohols, α-bromo ketones | Triethylsilane, acid | High diastereoselectivity (≥19:1 dr) for cis-2,6-disubstituted morpholines. | acs.org |

| Polymer-Supported Synthesis | Immobilized Fmoc-Ser(tBu)-OH | Triethylsilane (TES) | Stereoselective formation of morpholine-3-carboxylic acids. | nih.govacs.org |

| Asymmetric Hydrogenation | 2-Substituted dehydromorpholines | Cationic Rhodium catalyst, (R,R,R)-SKP ligand | High enantioselectivity (up to 92% ee). | thieme-connect.com |

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective bond formations that are otherwise challenging. nih.gov Palladium-catalyzed reactions are particularly prominent in the synthesis of the components of this compound.

Palladium-catalyzed carbamoylation of aryl halides provides a direct method for constructing the carbamate linkage. nih.govacs.org For instance, an aryl iodide can react with an aminepentacarbonyltungsten complex in the presence of a palladium(0) catalyst to afford the corresponding amide or carbamate. acs.org This method avoids the direct use of gaseous carbon monoxide. acs.org Another powerful palladium-catalyzed method is the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which directly yields N-aryl carbamates. mit.edumit.edu This transformation allows for a broad substrate scope and provides access to major carbamate protecting groups. mit.edumit.edu

Palladium catalysts are also central to C-H activation and functionalization. As mentioned previously, Pd(II) can catalyze the ortho-iodination of phenylcarbamate scaffolds. rsc.orgrsc.org Furthermore, transition metals like rhodium are used for the diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols, proceeding in an atom-economic pathway with high yields and selectivities. rsc.org Nickel catalysts have also been employed for converting phenols into aromatic amines via the decarboxylation of aryl carbamates, showcasing an alternative strategy for C-N bond formation. acs.org

Mechanistic Studies of Reaction Pathways

The unique combination of an electron-rich morpholine, a carbamate linker, and a reactive aryl iodide moiety in this compound gives rise to a variety of potential reaction pathways. Understanding these mechanisms is crucial for harnessing the full synthetic utility of this compound.

Carbamate Reactivity and Chemical Functionalization

The carbamate group in this compound is a key functional handle that can influence the molecule's reactivity in several ways. While stable under many conditions, its reactivity can be selectively unleashed.

Directed ortho-Metalation (DoM): The carbamate group is a powerful directing group in ortho-metalation reactions. acs.orgnih.gov Treatment with a strong base, such as an organolithium or a sodium amide reagent, can lead to the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate. nih.govacs.org This generates a nucleophilic arylmetal species that can react with a wide range of electrophiles, enabling the introduction of new substituents at the C-3 position. The mechanism involves the coordination of the metal to the carbonyl oxygen of the carbamate, which acidifies the adjacent ortho-proton.

Snieckus-Fries Rearrangement: The ortho-lithiated or -sodiated intermediate can undergo a Snieckus-Fries type rearrangement. nih.govacs.org This intramolecular reaction involves the migration of the morpholinecarbonyl group from the oxygen atom to the carbanionic carbon at the ortho position, yielding a 2-hydroxy-5-iodobenzoylmorpholine derivative after workup. The rate-limiting step can be either the initial metalation or the subsequent rearrangement, depending on steric and electronic factors. nih.gov

Hydrolysis and Cleavage: The carbamate linkage can be cleaved under basic or acidic conditions to release the parent 4-iodophenol. The mechanism of basic hydrolysis for aryl carbamates often proceeds through an E1cb-type pathway for primary amines or a BAc2 mechanism for disubstituted amines. nih.govacs.org This property can be exploited in prodrug strategies or for the controlled release of phenolic compounds.

Iodine-Mediated Cyclization and Annulation Mechanisms

The presence of the iodine atom on the phenyl ring opens up a plethora of possibilities for cyclization and annulation reactions, which are powerful methods for constructing complex polycyclic systems.

Heck-type Carbonylative Cyclization: In the presence of a palladium catalyst and carbon monoxide, the aryl iodide can undergo a carbonylative cyclization if an unsaturated tether is present. acs.org While this compound itself lacks such a tether, derivatives functionalized at the 3-position (via DoM, for example) with an alkenyl group could undergo such transformations. The mechanism involves oxidative addition of the Pd(0) to the C-I bond, CO insertion to form an acyl-palladium intermediate, and subsequent intramolecular carbopalladation onto the double bond. acs.org

Hypervalent Iodine-Mediated Reactions: The aryl iodide can be oxidized to a hypervalent iodine(III) species, such as a diaryliodonium salt or an iodonium ylide. nih.gov These intermediates are highly electrophilic and can participate in a variety of transformations. For instance, intramolecular cyclization could be triggered by a nucleophilic attack from a suitably positioned group, potentially leading to the formation of novel heterocyclic scaffolds.

Radical Cyclizations: The C-I bond can be homolytically cleaved under radical conditions (e.g., using a radical initiator or photoredox catalysis) to generate an aryl radical. nih.govresearchgate.netnih.gov This radical could then participate in intramolecular cyclization reactions if an appropriate radical acceptor is present within the molecule.

Characterization of Key Intermediates in Catalytic and Stoichiometric Reactions

The elucidation of reaction mechanisms relies heavily on the characterization of transient intermediates. In the context of this compound, several key intermediates are proposed:

Ortho-Metalated Species: In DoM reactions, the formation of the ortho-lithiated or -sodiated intermediate can be inferred through deuteration studies (quenching with D₂O) and in some cases, observed directly using in situ IR or NMR spectroscopy. nih.govacs.org The IR spectra of these intermediates typically show a shift in the carbamate carbonyl stretching frequency. acs.org

Palladium Intermediates: In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several palladium intermediates. The initial oxidative addition of the aryl iodide to a Pd(0) complex forms a square planar Aryl-Pd(II)-I species. nih.gov These are often characterized by ³¹P NMR spectroscopy when phosphine (B1218219) ligands are used. Subsequent intermediates, such as those involved in transmetalation or migratory insertion, are typically short-lived but can be studied using advanced spectroscopic techniques or computational modeling. Anionic palladium complexes, such as [ArPdI(Cl)L₂]⁻, have been identified as key reactive species in some cross-coupling reactions. nih.gov

Hypervalent Iodine Species: Diaryliodonium salts, which can be formed from aryl iodides, are generally stable, crystalline solids that can be fully characterized by standard methods including X-ray crystallography. nih.gov More reactive hypervalent iodine intermediates generated in situ can be trapped or their presence inferred from the product distribution.

This compound as a Versatile Synthetic Building Block

The combination of a stable morpholine moiety, a cleavable carbamate linker, and a highly reactive aryl iodide handle makes this compound an attractive building block for the synthesis of diverse chemical entities.

Utility in Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly generate large numbers of compounds for screening purposes, particularly in drug discovery. nih.govwikipedia.org this compound is well-suited for this purpose due to the reliability and broad scope of reactions involving the aryl iodide group.

Scaffold for Library Synthesis: The 4-(morpholine-4-carbonyloxy)phenyl core can serve as a central scaffold. The aryl iodide provides a reactive site for diversification through various palladium-catalyzed cross-coupling reactions.

Parallel Synthesis: Using automated or semi-automated synthesis platforms, a library of compounds can be generated by reacting this compound with a diverse set of building blocks in a parallel fashion. For example, an array of boronic acids could be used in Suzuki-Miyaura coupling reactions to generate a library of biaryl compounds.

The following table illustrates a hypothetical library synthesis using this compound as the starting material.

| Reaction Type | Coupling Partner | Resulting Core Structure |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 4'-(Morpholine-4-carbonyloxy)-[1,1'-biphenyl]-4-yl derivatives |

| Sonogashira | Terminal Alkynes | 4-((4-(Alkyn-1-yl)phenyl)oxy)carbonylmorpholine derivatives |

| Heck | Alkenes | 4-((4-Vinylphenyl)oxy)carbonylmorpholine derivatives |

| Buchwald-Hartwig | Amines, Amides | 4-((4-Aminophenyl)oxy)carbonylmorpholine derivatives |

| Carbonylation | Alcohols, Amines | 4-(Morpholine-4-carbonyloxy)benzoic acid ester/amide derivatives |

Applications in Complex Molecule Assembly and Diversification

Beyond combinatorial libraries, this compound can be employed in the more intricate, stepwise synthesis of complex molecules, including natural products and their analogues, and active pharmaceutical ingredients. sci-hub.sesci-hub.se

Stepwise Functionalization: The aryl iodide can be transformed in an initial step, followed by modification or cleavage of the carbamate. For instance, a Suzuki coupling could be performed, followed by hydrolysis of the carbamate to yield a substituted 4-hydroxybiphenyl, a common motif in bioactive molecules.

Introduction of the Morpholine Moiety: The morpholine group is a "privileged" structure in medicinal chemistry, often improving the pharmacokinetic properties (e.g., solubility, metabolic stability) of a drug candidate. sci-hub.sesci-hub.se Using this building block allows for the late-stage introduction of the 4-hydroxyphenyl-morpholine-4-carboxylate substructure into a larger molecule.

The following table outlines a potential synthetic sequence for the diversification of the core structure.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Pyridine-3-boronic acid, Pd(PPh₃)₄, K₂CO₃ | This compound is converted to its 4-(pyridin-3-yl)phenyl derivative. |

| 2 | Carbamate Cleavage | LiOH, THF/H₂O | The carbamate is hydrolyzed to yield 4'-(pyridin-3-yl)-[1,1'-biphenyl]-4-ol. |

| 3 | Etherification | Alkyl halide, K₂CO₃ | The resulting phenol is alkylated to form a biaryl ether. |

This stepwise approach allows for the controlled and strategic assembly of complex molecular architectures, where each functional group of the starting material plays a distinct and valuable role.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. By analyzing the spectra of different nuclei, such as ¹H and ¹³C, chemists can piece together the molecular puzzle.

Proton NMR (¹H NMR) analysis identifies the chemical environments of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 4-Iodophenyl morpholine-4-carboxylate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the aromatic and morpholine (B109124) ring protons are observed. rsc.org

The aromatic region of the spectrum displays two multiplets. A multiplet between δ 7.92 and 7.65 ppm corresponds to the two protons on the iodinated phenyl ring that are ortho to the carbonyl group. rsc.org Another multiplet, observed between δ 7.21 and 7.03 ppm, is assigned to the two protons meta to the carbonyl group. rsc.org The protons of the morpholine ring appear as a broad multiplet between δ 3.89 and 2.99 ppm, integrating to eight protons. rsc.org This complex signal arises from the four methylene (B1212753) groups of the morpholine moiety.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.92 – 7.65 | m | 2H | Aromatic Protons (ortho to C=O) |

| 7.21 – 7.03 | m | 2H | Aromatic Protons (meta to C=O) |

| 3.89 – 2.99 | m | 8H | Morpholine Protons (-CH₂-N-CH₂- and -CH₂-O-CH₂-) |

Spectrum recorded in CDCl₃ at 400 MHz. Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. The ¹³C NMR spectrum for this compound, recorded at 101 MHz in CDCl₃, shows eight distinct signals, which aligns with the expected number of unique carbon environments. rsc.org

The signal for the carbonyl carbon (C=O) of the carboxylate group appears at δ 169.7 ppm. rsc.org The aromatic carbons produce four signals: δ 138.0, 134.8, 129.1, and a notable upfield signal at δ 96.4 ppm, which is attributed to the carbon atom directly bonded to the iodine. rsc.org The four carbon atoms of the morpholine ring are accounted for by three signals at δ 67.0, 48.5, and 42.8 ppm, indicating some magnetic equivalence among the morpholine carbons. rsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 169.7 | Carbonyl Carbon (C=O) |

| 138.0 | Aromatic Carbon |

| 134.8 | Aromatic Carbon |

| 129.1 | Aromatic Carbon |

| 96.4 | Aromatic Carbon (C-I) |

| 67.0 | Morpholine Carbons (-CH₂-O-) |

| 48.5 | Morpholine Carbons (-CH₂-N-) |

| 42.8 | Morpholine Carbons (-CH₂-N-) |

Spectrum recorded in CDCl₃ at 101 MHz. Data sourced from The Royal Society of Chemistry. rsc.org

Advanced Two-Dimensional NMR Spectroscopies (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, a COSY spectrum would show correlations between the adjacent protons within the morpholine ring and between the ortho and meta protons on the phenyl ring, confirming their neighboring relationships.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly with the carbon atom to which they are attached (a one-bond correlation, ¹J). youtube.comyoutube.com It would be used to definitively assign which proton signals from the ¹H NMR spectrum correspond to which carbon signals in the ¹³C NMR spectrum. For instance, the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). youtube.com This is particularly powerful for connecting different fragments of a molecule. In this case, an HMBC spectrum would show a correlation between the protons on the morpholine ring adjacent to the nitrogen and the carbonyl carbon. It would also show correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon, unambiguously establishing the connection between the 4-iodophenyl and morpholine-4-carboxylate moieties. youtube.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound (C₁₁H₁₂INO₂), the expected molecular weight is approximately 317.12 g/mol . nih.gov In ESI-MS, a prominent peak would be anticipated at an m/z of approximately 318.1, corresponding to the [M+H]⁺ ion. Further fragmentation induced in the mass spectrometer could lead to the cleavage of the amide bond, resulting in characteristic fragment ions such as the 4-iodobenzoyl cation or the morpholine cation, which would further corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of a compound's elemental composition. The calculated exact monoisotopic mass of this compound (C₁₁H₁₂INO₂) is 316.99128 Da. nih.gov An HRMS measurement confirming this exact mass would provide definitive evidence for the molecular formula C₁₁H₁₂INO₂, distinguishing it from any other combination of atoms that might have the same nominal mass. This confirmation of the elemental formula is a critical step in the complete structural elucidation of the compound.

Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational modes. For this compound, the IR spectrum is expected to be dominated by characteristic peaks from the carbamate (B1207046), the iodinated aromatic ring, and the morpholine moiety.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the carbamate group, typically appearing in the region of 1730-1680 cm⁻¹. The exact position is sensitive to the electronic environment. The spectrum would also display several C-O and C-N stretching vibrations. The C-O single bond stretches of the carbamate and the ether linkage within the morpholine ring are expected to produce strong absorptions between 1300 and 1000 cm⁻¹. The C-N bond of the carbamate and morpholine will also show characteristic bands in this fingerprint region.

Vibrations from the 4-iodophenyl group include aromatic C=C stretching bands around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The para-substitution pattern on the benzene (B151609) ring would give rise to a distinct C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range. The C-I stretch is expected at lower frequencies, typically between 600 and 500 cm⁻¹.

| Expected Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 2980-2840 | C-H Stretch | Aliphatic (Morpholine) |

| 1730-1680 | C=O Stretch | Carbamate |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl) |

| 1300-1200 | C-O Stretch | Carbamate (O-C=O) |

| 1250-1020 | C-N Stretch | Carbamate & Morpholine |

| 1150-1085 | C-O-C Asymmetric Stretch | Ether (Morpholine) |

| 850-800 | C-H Out-of-Plane Bend | para-substituted Phenyl |

| 600-500 | C-I Stretch | Iodophenyl |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, its solid-state architecture can be predicted by analyzing related compounds. nih.gov Single crystal X-ray diffraction would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Distances

The crystal packing of this compound would be dictated by a combination of weak intermolecular forces. The presence of the large, polarizable iodine atom makes halogen bonding a highly probable and significant interaction. This would involve the electrophilic region on the iodine atom interacting with a nucleophilic atom, such as the carbonyl oxygen or the ether oxygen of a neighboring molecule.

Furthermore, weak C-H···O hydrogen bonds are expected to be prevalent, with the hydrogen atoms of the morpholine and phenyl rings acting as donors and the oxygen atoms of the carbamate and morpholine moieties acting as acceptors. nih.gov These interactions, along with potential π-π stacking between the iodophenyl rings, would likely assemble the molecules into complex three-dimensional supramolecular networks. The analysis of intermolecular distances would be crucial to quantify the strength and geometry of these interactions, which ultimately determine the compound's physical properties, such as its melting point and solubility.

Conformational Analysis of the Morpholine Ring and Carbamate Moiety

In the solid state, the six-membered morpholine ring is overwhelmingly likely to adopt a stable chair conformation, as this minimizes steric and torsional strain. nih.govnih.gov This is a consistent finding across a vast number of morpholine-containing structures.

The carbamate moiety (-O-C(=O)-N-) is expected to be relatively planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts partial double-bond character to the C-N bond. The key conformational features would be the torsion angles defining the orientation of the iodophenyl ring relative to the carbamate plane, and the orientation of the morpholine ring with respect to the carbamate group. These angles are determined by a delicate balance of minimizing steric hindrance and optimizing the intermolecular interactions within the crystal lattice.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of the size of 4-Iodophenyl morpholine-4-carboxylate. DFT calculations would begin with geometry optimization, finding the lowest energy conformation of the molecule.

DFT calculations can predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for assigning experimental spectra. While experimental ¹H NMR data for a related compound, tert-butyl 3-(4-iodophenyl)morpholine-4-carboxylate, has been reported, DFT could further predict ¹³C chemical shifts and aid in the complete spectral assignment. nih.gov

Similarly, DFT can calculate vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. A patent for a related synthesis reports experimental IR absorption peaks at 3441, 1701, 1367, 1355, and 1163 cm⁻¹. nih.gov A DFT frequency calculation for this compound would be expected to show characteristic vibrational modes in similar regions, corresponding to N-H, C=O, C-N, and C-O stretching and bending vibrations within the molecule.

Illustrative Predicted IR Frequencies for a Phenyl Carbamate (B1207046) Moiety:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400 |

| C=O Stretch | ~1700 |

| C-N Stretch | ~1350 |

| C-O Stretch | ~1150 |

Note: This data is representative and based on typical values for phenyl carbamate structures.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich iodophenyl ring and the morpholine (B109124) nitrogen, while the LUMO would be centered on the phenyl ring and the carbonyl group. DFT calculations on substituted phenyl carbamates have shown that the nature and position of substituents significantly influence these orbital energies. researchgate.net

Illustrative FMO Data for a Substituted Phenyl Carbamate:

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes and represents typical values for similar structures.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the carbonyl oxygen and the iodine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the one attached to the morpholine nitrogen. Such maps are invaluable for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule. By simulating the movements of atoms and molecules over time, MD can explore the conformational landscape of flexible molecules like this compound. The morpholine ring can exist in different chair and boat conformations, and the orientation of the iodophenyl group can vary. MD simulations on morpholine derivatives have been used to study their interactions with biological targets by exploring their structural dynamics and binding modes. researchgate.netnih.govmdpi.com Such simulations for this compound would reveal the preferred conformations in different solvent environments and the energy barriers between them.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly using DFT, are instrumental in studying reaction mechanisms. For example, the synthesis of this compound involves the formation of a carbamate. Theoretical calculations could model the reaction pathway, identify the transition state structures, and calculate the activation energies for each step. Studies on the aminocarbonylation of iodobenzene (B50100) and the reactions of phenyl carbamates have utilized DFT to understand the energetics of the reaction and the role of catalysts. researchgate.netsciforum.net This provides a detailed understanding of the reaction kinetics and thermodynamics.

Computational Validation and Correlation with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, calculated NMR and IR spectra would be compared with experimental spectra to ensure the accuracy of the computational model. nih.gov Similarly, activation energies calculated for a proposed reaction mechanism can be compared with experimentally determined reaction rates. DFT calculations on bis(acyloxy)iodoarenes have shown excellent agreement between calculated and experimental activation barriers for dynamic processes observed by NMR. nih.gov This correlation between theory and experiment provides a high degree of confidence in the computational predictions.

Biological and Pharmacological Research Paradigms

Investigation of Molecular Mechanisms of Action of Morpholine-Carbamate Scaffolds

The morpholine-carbamate scaffold is a privileged structure in medicinal chemistry, recognized for its ability to serve as a core component in a wide array of pharmacologically active compounds. nih.gov The mechanism by which these scaffolds exert their effects is predominantly through the specific inhibition of enzymes, particularly protein kinases that are crucial for cell signaling and survival.

In the context of cancer therapy, derivatives of the morpholine-carbamate scaffold have been extensively investigated as inhibitors of two key enzymes: Ataxia-Telangiectasia and Rad3-related (ATR) kinase and the Polycomb Repressive Complex 2 (PRC2).

ATR Kinase Inhibition: For inhibitors targeting ATR, the morpholine-containing molecules typically function as ATP-competitive inhibitors. This means they bind to the enzyme's active site where ATP (the cell's energy currency) would normally bind, thereby blocking the enzyme's ability to function and phosphorylate its downstream targets. This action disrupts the DNA Damage Response (DDR) pathway, a critical mechanism for cell survival. nih.gov

PRC2 Inhibition: The mechanism for PRC2 inhibition is distinct and allosteric in nature. Instead of targeting the active site of the catalytic subunit EZH2, morpholine-based inhibitors bind to a different subunit called embryonic ectoderm development (EED). mdpi.com This binding event prevents the EED subunit from recognizing its natural ligand (trimethylated histone H3 on lysine (B10760008) 27), which is a necessary step for the allosteric activation of the PRC2 complex's methyltransferase activity. By preventing this activation, the inhibitors effectively shut down the enzyme's function. mdpi.commdpi.com

The carbamate (B1207046) portion of the scaffold is critical for its biological activity, acting as a stable linker that correctly orients the key interacting moieties (the morpholine (B109124) and the iodophenyl group) within the target's binding pocket.

Elucidation of Molecular Target Interactions

Detailed studies have focused on how molecules derived from the 4-Iodophenyl morpholine-4-carboxylate scaffold interact with their molecular targets at an atomic level.

ATR Kinase: As ATP-competitive inhibitors, these compounds occupy the ATP-binding pocket of the ATR kinase domain. The morpholine ring often contributes to solubility and can form hydrogen bonds with residues in the hinge region of the kinase, a common anchoring point for kinase inhibitors. The substituted phenyl ring, in this case, the 4-iodophenyl group, typically extends into a more hydrophobic region of the pocket, where it can form van der Waals and hydrophobic interactions. The iodine atom, being large and electron-rich, can participate in specific interactions, such as halogen bonding, with backbone carbonyls or other suitable residues in the binding site, potentially increasing the affinity and residence time of the inhibitor. rsc.org

PRC2 EED Subunit: The interaction with the EED subunit of PRC2 is highly specific. The EED protein has a distinct aromatic "cage" or pocket that normally binds to the trimethylated lysine of histone H3. Allosteric inhibitors containing the morpholine scaffold are designed to fit snugly into this pocket. mdpi.com The binding prevents the conformational changes in EZH2 that are required for its catalytic activity. The 4-iodophenyl group is positioned to interact with hydrophobic residues lining this pocket, and the iodine atom can enhance binding affinity through favorable halogen interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For the morpholine-carbamate class of inhibitors, these studies have been crucial for optimizing potency and selectivity.

General SAR findings indicate that the morpholine ring is a key pharmacophore that often enhances aqueous solubility and provides a crucial interaction point with the target protein. mdpi.com Modifications to this ring, such as the addition of methyl groups, can influence potency and selectivity. mdpi.com

The nature and position of the substituent on the phenyl ring are critical determinants of activity. Halogenation of the phenyl ring is a common strategy in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The 4-iodo substitution on the phenyl ring is particularly notable. The iodine atom is the largest and most polarizable of the stable halogens, which allows it to form strong halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity to a protein target. rsc.org Furthermore, the 4-iodo position provides a valuable synthetic handle, allowing for further chemical modifications via cross-coupling reactions to build more complex and potent analogues.

While specific QSAR models for this compound are not publicly available, data from related series of compounds illustrate the governing principles. The tables below show IC₅₀ values (the concentration of an inhibitor required to reduce a biological activity by 50%) for related morpholine-containing compounds, demonstrating how structural changes affect their inhibitory potency against different targets.

Table 1: Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives Against Cancer Cell Lines Data sourced from a study on potential mTOR inhibitors, illustrating how substitutions on a benzamide (B126) moiety attached to a morpholine-containing scaffold affect cytotoxicity.

| Compound | Substituent on Benzamide Ring | IC₅₀ against A549 (Lung Cancer) in µM |

|---|---|---|

| 10a | 2,4-dichloro | 0.081 |

| 10d | 3,4-dichloro | 0.062 |

| 10e | 3,5-bis(trifluoromethyl) | 0.033 |

| 10f | 4-nitro | 0.125 |

Data from a study on potential mTOR inhibitors illustrates how different substitutions on a benzamide ring, which is part of a larger molecule containing a morpholine scaffold, can significantly impact the cytotoxic activity against the A549 lung cancer cell line. mdpi.com

Table 2: Activity of Quinoline-Oxadiazole Derivatives with Morpholine Moiety Data sourced from a study on anticancer candidates, showing the effect of different structural features on cytotoxicity against the HepG2 cancer cell line.

| Compound | Key Structural Features | IC₅₀ against HepG2 (Liver Cancer) in µg/mL |

|---|---|---|

| 8c | Contains 4-bromophenyl and 4-chlorophenyl groups | 0.137 |

| 17a | Contains 4-bromophenyl and a morpholin-4-ylmethyl group | 0.141 |

| 17b | Contains 4-bromophenyl and a piperidin-1-ylmethyl group | 0.188 |

This table demonstrates the potent anticancer activity of compounds containing both a morpholine derivative and a halogenated (bromo) phenyl ring, with IC₅₀ values in the sub-micromolar range. researchgate.net

The compound this compound is a prime example of a molecular fragment used in the rational design of more complex and potent drug candidates. Its structure contains three key components that can be systematically modified: the morpholine ring, the carbamate linker, and the 4-iodophenyl group.

Drug discovery programs often use such intermediates to create large libraries of related compounds (analogues). The 4-iodo group is particularly useful in this context as it serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). This allows for the efficient introduction of a wide variety of other chemical groups at this position, enabling a thorough exploration of the chemical space to find analogues with improved potency, selectivity, and pharmacokinetic properties.

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must have to interact with a specific biological target. For kinase inhibitors derived from this scaffold, the pharmacophore typically includes:

A Hydrogen Bond Acceptor/Donor: Often provided by the nitrogen and/or oxygen atoms of the morpholine ring and the carbamate linker.

A Hydrophobic/Aromatic Region: The phenyl ring fulfills this role, fitting into a hydrophobic pocket of the target protein.

A Halogen Bond Donor: The iodine atom at the 4-position of the phenyl ring can act as a halogen bond donor, forming a specific, stabilizing interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein's binding site. rsc.org

Computational methods, such as dynamic pharmacophore modeling, are used to refine these models and guide the design of new inhibitors with a better fit and stronger interaction with the target. nih.gov

Role as a Modulator in Specific Biochemical Pathways

By serving as a scaffold for potent inhibitors of ATR and PRC2, this compound is integral to the development of modulators for two fundamental cellular pathways.

DNA Damage Response (DDR) Pathway: ATR is a master regulator of the DDR pathway, which is activated in response to DNA damage and replication stress. nih.gov In many cancer cells, other DDR components like ATM or p53 are mutated, making the cells highly dependent on ATR for survival. Inhibiting ATR in such cells can lead to a state known as "synthetic lethality," where blocking one pathway in a cell that already has a defect in a parallel pathway leads to cell death. This provides a therapeutic window to selectively kill cancer cells while sparing normal, healthy cells.

Epigenetic Regulation and Gene Silencing: PRC2 is a key epigenetic modifier that silences genes by adding methyl groups to histone H3 (specifically at lysine 27). mdpi.com In many cancers, PRC2 is overactive, leading to the inappropriate silencing of tumor suppressor genes. Inhibitors that bind to the EED subunit of PRC2 block this activity, which can lead to the re-expression of these silenced tumor suppressor genes and halt cancer cell proliferation. mdpi.com Therefore, molecules derived from the this compound scaffold act as powerful modulators of epigenetic pathways.

Supramolecular Chemistry and Intermolecular Interactions

Principles of Self-Assembly and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov The primary goal is to control the assembly of molecules into a desired crystalline architecture. For 4-Iodophenyl morpholine-4-carboxylate, the self-assembly process would be guided by the hierarchy of these interactions. Stronger interactions like conventional hydrogen bonds, if present, would likely form the primary structural motifs, which are then organized by weaker yet highly directional forces such as halogen bonds and C-H···O contacts. nih.gov

The molecule's shape and electronic properties are crucial. The morpholine (B109124) ring typically adopts a stable chair conformation. researchgate.net The iodophenyl group provides a site for halogen bonding and π-π stacking, while the carboxylate group is a prime hydrogen bond acceptor. Crystal engineering principles suggest that the most stable crystalline form will be the one that maximizes the efficiency of these stabilizing interactions, leading to a densely packed and energetically favorable arrangement.

Analysis of Hydrogen Bonding Patterns in Solid-State Structures

Although this compound lacks conventional hydrogen bond donors (like O-H or N-H), it is rich in hydrogen bond acceptors. The carbonyl oxygen of the carboxylate group is a strong acceptor, and the ether oxygen of the morpholine ring is a weaker one. These acceptors will readily interact with weak C-H donors from neighboring molecules.

The most probable hydrogen bonds would involve the aromatic C-H groups of the phenyl ring and the aliphatic C-H groups of the morpholine ring acting as donors. These C-H···O interactions, while individually weak, can collectively play a significant role in stabilizing the crystal lattice. nih.gov Based on graph-set analysis, which describes hydrogen-bonding patterns, one might expect to see simple motifs like chains or dimers formed through these interactions. japtronline.com For instance, a C(Ar)-H···O=C interaction could link molecules into chains.

Table 1: Predicted Hydrogen Bonding Interactions in this compound This table is illustrative and based on typical values from analogous structures.

| Donor (D) | Acceptor (A) | Interaction Type | Predicted D···A Distance (Å) | Predicted |

| C(Aromatic)-H | O=C (Carboxylate) | C-H···O | 3.2 - 3.8 | 140 - 170 |

| C(Morpholine)-H | O=C (Carboxylate) | C-H···O | 3.2 - 3.8 | 130 - 160 |

| C(Aromatic)-H | O (Morpholine) | C-H···O | 3.3 - 3.9 | 130 - 160 |

| C(Morpholine)-H | O (Morpholine) | C-H···O | 3.3 - 3.9 | 120 - 150 |

Exploration of Weak Intermolecular Interactions (e.g., Halogen Bonding, C-H...O/N Interactions)

Beyond the C-H···O interactions, the most significant weak force in the solid state of this compound is expected to be halogen bonding. The iodine atom on the phenyl ring is a prominent halogen bond donor due to the presence of an electron-deficient region known as the σ-hole on its outer surface.

This electrophilic region can form attractive, directional interactions with nucleophilic partners. The most likely halogen bond acceptors within the structure are the carboxylate oxygen (I···O=C) and potentially the morpholine oxygen (I···O) or nitrogen (I···N). These I···O/N interactions are highly directional and can act as powerful tools in directing crystal assembly, often competing with or complementing hydrogen bonds. nih.gov The strength and geometry of these bonds are well-documented and play a crucial role in the crystal packing of iodo-aromatic compounds. rsc.org

Table 2: Predicted Weak Intermolecular Interactions This table is illustrative and based on typical values from analogous structures.

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Predicted Distance (Å) | Predicted Angle (°) |

| Halogen Bond | C-I | O=C (Carboxylate) | 2.9 - 3.4 | 160 - 175 (C-I···O) |

| Halogen Bond | C-I | O (Morpholine) | 3.0 - 3.5 | 160 - 175 (C-I···O) |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (Centroid-Centroid) | N/A |

Influence of Intermolecular Forces on Molecular Conformation and Packing

The final solid-state structure is a delicate balance of all operative intermolecular forces. The conformation of the this compound molecule in the crystal will be influenced by the need to optimize these interactions. For example, the torsion angles defining the orientation of the carboxylate group relative to the phenyl ring and the morpholine ring will adjust to allow for favorable C-H···O and halogen bonding networks.

Emerging Research Frontiers and Future Perspectives

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of carbamates and related structures is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms, which offer enhanced safety, efficiency, and scalability compared to traditional batch methods. nih.govbeilstein-journals.orgacs.orgresearchgate.net For 4-Iodophenyl morpholine-4-carboxylate, these technologies represent a significant frontier for optimizing its production and enabling its wider application.

Continuous flow processes can facilitate the safe handling of potentially hazardous reagents and intermediates often used in the synthesis of functionalized aromatic compounds. beilstein-journals.org For instance, the synthesis of carbamates from amines and CO2 has been successfully demonstrated in continuous flow systems, offering a greener and more efficient alternative to traditional methods. acs.orgfigshare.com The integration of biocatalysis within these flow processes further enhances selectivity and sustainability. nih.govbeilstein-journals.org Automated synthesis platforms, such as the SynFini™ system, leverage artificial intelligence and robotics to accelerate the design, testing, and optimization of synthetic routes, which could be applied to rapidly identify ideal conditions for producing this compound and its derivatives. youtube.com These platforms allow for high-throughput screening of reaction conditions and can manage complex multi-step syntheses with real-time analysis, drastically reducing development time from months to days. youtube.comyoutube.com The development of affordable, open-source automated platforms further democratizes this technology, making it more accessible for academic and industrial research. chemrxiv.org

Key Advantages of Advanced Synthesis Platforms:

Enhanced Safety: Controlled handling of reagents and reaction conditions.

Improved Efficiency: Reduced reaction times and increased yields. acs.org

Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production. researchgate.net

Automation and High-Throughput Screening: Rapid optimization of reaction parameters. youtube.com

Exploration of Novel Reactivity and Catalytic Applications

The this compound molecule contains multiple functional groups that suggest a rich and largely unexplored reactive potential. The iodinated phenyl ring is a key feature, serving as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. organic-chemistry.orgrsc.org These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. acs.org

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work and accelerating the design of new derivatives with optimized characteristics. A key feature of this molecule is the iodine atom, which can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design and materials science. nih.gov Advanced computational models are essential to accurately describe the anisotropic nature of the electrostatic potential around the halogen atom (the "σ-hole"), which governs the directionality and strength of these bonds. nih.govarxiv.org

Quantum mechanical calculations and molecular dynamics simulations can be employed to:

Predict the conformational preferences of the molecule. rsc.org

Model its interaction with biological targets, such as proteins and nucleic acids. nih.gov

Optimize its physicochemical properties, such as solubility and lipophilicity, for specific applications.

Elucidate reaction mechanisms, for example, in the context of its catalytic activity or its behavior in cross-coupling reactions. nih.gov

By using these computational approaches, researchers can pre-screen virtual libraries of derivatives of this compound to identify candidates with the highest potential for a desired application, significantly reducing the time and resources required for experimental synthesis and testing. acs.org

Interdisciplinary Applications in Materials Science and Chemical Biology Research

The structural attributes of this compound make it a promising candidate for a range of interdisciplinary applications, particularly in materials science and chemical biology.

In materials science , the presence of the iodophenyl group allows for its incorporation into polymers or other macromolecular structures via cross-coupling reactions. This could be used to develop advanced materials with tailored properties. Morpholine (B109124) derivatives are already used as curing agents, stabilizers, and corrosion inhibitors. e3s-conferences.orghuntsman.com By functionalizing polymers with this compound, it may be possible to create materials with enhanced thermal stability, specific optical properties, or unique surface characteristics.

In chemical biology , the morpholine heterocycle is a "privileged" scaffold, frequently found in biologically active compounds and approved drugs due to its favorable pharmacokinetic properties. researchgate.netwisdomlib.orgresearchgate.net The this compound structure can be seen as a versatile building block for the synthesis of new therapeutic agents. google.com The iodo-substituent provides a site for late-stage functionalization, a powerful strategy in drug discovery that allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. organic-chemistry.orgnih.gov Bioorthogonal reactions involving the modification of the iodophenyl group could be used to attach fluorescent probes or other tags, enabling the study of biological processes in living systems. rsc.org

The combination of a proven heterocyclic scaffold with a highly versatile reactive handle in this compound provides a rich platform for future innovation at the intersection of chemistry, biology, and materials science.

Q & A

Q. What are the established synthetic routes for 4-iodophenyl morpholine-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed condensation of pyrrole with 4-iodophenyl methyl ketone, followed by functionalization with morpholine-4-carbonyl groups. Reaction parameters such as temperature (e.g., reflux conditions), catalyst choice (e.g., HCl or H₂SO₄), and stoichiometric ratios of reactants significantly impact yield. Silica gel chromatography is commonly used for purification, with yields ranging from 50% to 82% depending on substrate reactivity and byproduct formation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and morpholine ring integrity (e.g., δ ~3.6–4.0 ppm for morpholine protons) .

- ESI-HRMS : For precise molecular weight verification (e.g., m/z 376.02 [M+H]⁺) .

- Melting Point Analysis : Consistency with literature values (e.g., 82–84°C for intermediates like 4-iodoacetophenone) .

Q. How can researchers optimize purification protocols to isolate high-purity this compound?

Use gradient silica gel column chromatography with eluents such as ethyl acetate/hexane mixtures. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients may improve resolution. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm with ≥95% purity by LC-MS .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to light and moisture due to the iodophenyl group. Store in amber vials at –20°C under inert gas (N₂/Ar). Degradation products (e.g., deiodinated byproducts) can be monitored via periodic NMR or HPLC .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

The iodine substituent enables Suzuki-Miyaura couplings with boronic acids under Pd catalysis. Computational studies (DFT) suggest that electron-withdrawing morpholine groups lower the activation energy for oxidative addition. Optimize using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O at 80°C .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) against targets like butyrylcholinesterase (BChE) reveals binding affinities. Pharmacophore models highlight the importance of the morpholine oxygen and iodophenyl halogen bonding for inhibitor specificity .

Q. What strategies mitigate contradictions in activity data between in vitro and in vivo studies of this compound?

Discrepancies often arise from metabolic instability. Address via:

Q. How does the compound interact with supramolecular systems, such as calix[4]pyrroles?

The iodophenyl group participates in halogen bonding with electron-rich cavities in calix[4]pyrroles, as shown by X-ray crystallography. Applications include anion sensing or drug encapsulation .

Q. What are the ethical and methodological challenges in translating this compound into preclinical trials?

Key issues include:

Q. How do structural modifications (e.g., fluorination or morpholine substitution) alter the compound’s physicochemical properties?

Fluorination at the phenyl ring increases metabolic stability but reduces solubility. Replacing morpholine with piperazine improves CNS penetration, as shown by logP/logD calculations (e.g., ClogP from 2.1 to 1.7) .

Methodological Best Practices

- Data Reproducibility : Use striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) for semiquantitative analysis in neuroimaging studies .

- Collaborative Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to design robust studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.